
4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide, also known as FMPB, is a chemical compound that belongs to the family of sulfonyl benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology. FMPB has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers.
Mechanism of Action
4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide acts as a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by this compound can modulate these processes and lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate calcium signaling, which is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have analgesic effects and can reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means it can be used to study the sigma-1 receptor without affecting other receptors. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research involving 4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. This compound has shown promising results in animal models of these disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new sigma-1 receptor agonists based on the structure of this compound. These compounds could have improved properties and could be used to study the sigma-1 receptor and its role in various physiological processes.
Synthesis Methods
The synthesis of 4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with propylamine to form 4-fluorobenzamide. This is followed by the reaction of the resulting compound with morpholine and sulfur dioxide to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
4-fluoro-3-(4-morpholinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cell survival. This compound has been used as a tool to study the sigma-1 receptor and its role in these processes.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)11-3-4-12(15)13(10-11)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZCKHEACQKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![1,3-dimethyl-5-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082730.png)


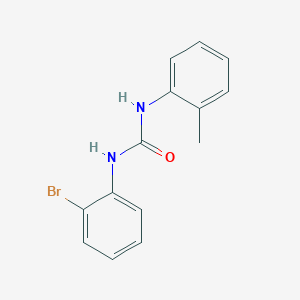
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5082763.png)
![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)
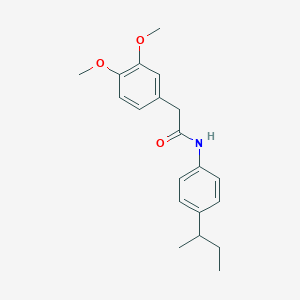
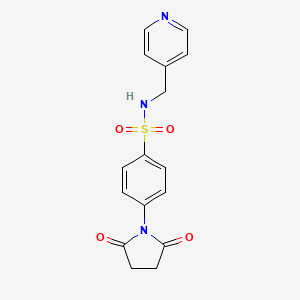
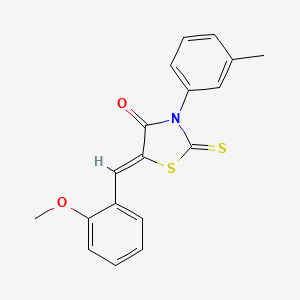
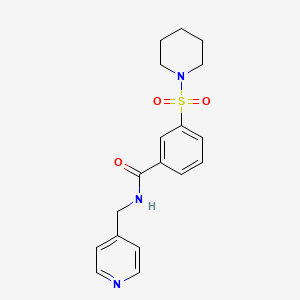
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
